4-[(1S)-1-[[(Benzyloxy)carbonyl]amino]ethyl]benzoic acid
Overview
Description
4-[(1S)-1-[[(Benzyloxy)carbonyl]amino]ethyl]benzoic acid is an organic compound with the molecular formula C17H17NO4 and a molecular weight of 299.32 g/mol . This compound is characterized by the presence of a benzyloxycarbonyl group attached to an aminoethylbenzoic acid structure. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-[[(Benzyloxy)carbonyl]amino]ethyl]benzoic acid typically involves the reaction of (S)-4-(1-aminoethyl)benzoic acid with benzyl chloroformate . The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-1-[[(Benzyloxy)carbonyl]amino]ethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the benzyloxycarbonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-[(1S)-1-[[(Benzyloxy)carbonyl]amino]ethyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1S)-1-[[(Benzyloxy)carbonyl]amino]ethyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino group during chemical synthesis. In biological systems, the compound may modulate enzyme activity or receptor binding, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(1S)-1-[[(Benzyloxy)carbonyl]amino]ethyl]benzoic acid: Characterized by the presence of a benzyloxycarbonyl group.
4-[(1S)-1-[[(Methoxy)carbonyl]amino]ethyl]benzoic acid: Similar structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group.
4-[(1S)-1-[[(Ethoxy)carbonyl]amino]ethyl]benzoic acid: Contains an ethoxycarbonyl group.
Uniqueness
This compound is unique due to its specific benzyloxycarbonyl group, which provides distinct chemical reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
4-[(1S)-1-(phenylmethoxycarbonylamino)ethyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(14-7-9-15(10-8-14)16(19)20)18-17(21)22-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,21)(H,19,20)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHNWUGYLBANCU-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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